molecular formula C14H19BrN2O2S B2399554 1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine CAS No. 1608592-56-8

1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine

Cat. No. B2399554
CAS RN: 1608592-56-8
M. Wt: 359.28
InChI Key: NZMGIBBKIANIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention from researchers due to its potential application in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation. In addition, this compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, including topoisomerase II and tubulin. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine in lab experiments is its relatively simple synthesis method. This compound can be easily synthesized in large quantities, making it ideal for use in high-throughput screening assays. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on both cancer and normal cells, which may limit its potential use in certain applications.

Future Directions

There are several future directions for research on 1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine. One potential direction is the development of more potent analogs of this compound that exhibit greater anticancer activity and lower toxicity. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential application in other areas of medicine, such as antiviral therapy. Finally, more research is needed to determine the safety and efficacy of this compound in animal models and ultimately in human clinical trials.

Synthesis Methods

The synthesis of 1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine involves the reaction of 3-bromoacetophenone with piperidine in the presence of sodium hydride. The resulting compound is then treated with sulfonyl chloride to obtain the final product. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine has been extensively studied for its potential application in the field of medicinal chemistry. This compound has been shown to possess significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been shown to possess antiviral activity against the hepatitis C virus.

properties

IUPAC Name

1-[(E)-2-(3-bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2S/c1-11-9-14(16)5-7-17(11)20(18,19)8-6-12-3-2-4-13(15)10-12/h2-4,6,8,10-11,14H,5,7,9,16H2,1H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMGIBBKIANIHU-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1S(=O)(=O)C=CC2=CC(=CC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(CCN1S(=O)(=O)/C=C/C2=CC(=CC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Bromophenyl)ethenesulfonyl]-2-methylpiperidin-4-amine

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